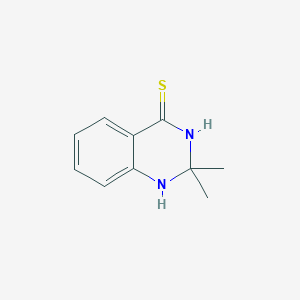

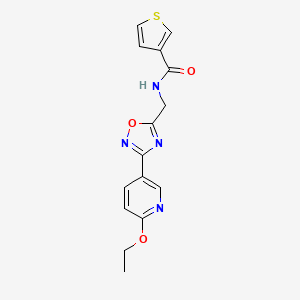

2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

2,3-Dihydroindoles, the core structure of the compound, are usually obtained by direct reduction of the corresponding indoles containing acceptor groups in the indole ring for its activation . A synthetic strategy to obtain new 2,3-dihydroindole derivatives from the corresponding polyfunctional 2-oxindoles has been proposed . This involves the reduction of functional groups in the 2-oxindole and 2-chloroindole molecules using various boron hydrides .Aplicaciones Científicas De Investigación

Bacterial Catabolism of Indole-3-acetic Acid

Indole-3-acetic acid (IAA) is a structurally related compound with significant biological roles, notably as a plant growth hormone. Research on bacterial catabolism of IAA reveals the presence of gene clusters (iac and iaa) in bacteria for the degradation of IAA, highlighting its ubiquity and importance across various environments, including plants, soils, and human-associated microbiomes. This suggests potential applications in biotechnology and agriculture for 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetic acid, leveraging similar metabolic pathways (Laird, Flores, & Leveau, 2020).

Indole Derivatives and Hepatic Protection

Indole derivatives, such as Indole-3-Carbinol (I3C) and its major derivatives, exhibit protective effects on chronic liver injuries. Given the structural similarity, this compound may have potential applications in liver health, exploiting its indole core for therapeutic benefits against hepatic conditions (Wang et al., 2016).

Antimicrobial and Bioregulatory Activities of Aromatic Compounds

Phenylcarbonic acids (PCAs), aromatic compounds related to indole derivatives, exhibit antimicrobial and bioregulatory activities, affecting both bacterial and eukaryotic cells. This suggests potential antimicrobial or modulatory applications for this compound, leveraging its aromatic structure for similar biological effects (Beloborodova et al., 2013).

Biomass-derived Levulinic Acid in Drug Synthesis

Levulinic acid, a biomass-derived compound, showcases the utility of carboxylic acids with functional groups for drug synthesis, emphasizing the potential of this compound in pharmaceutical development (Zhang et al., 2021).

Environmental Fate and Biodegradation of Herbicides

Research on 2,4-D herbicide, a chlorophenoxy acetic acid, provides insights into the environmental fate, behavior, and microbial degradation of such compounds. This indicates potential environmental and bioremediation applications for this compound by understanding its degradation and impact in agricultural settings (Magnoli et al., 2020).

Mecanismo De Acción

Target of Action

Related compounds such as di-n,1-substituted 1-(indolin-5-yl)methanamines have been identified as promising structures interacting with rcar/(pyr/pyl) receptor proteins .

Mode of Action

Similar compounds have shown strong affinity for rcar/(pyr/pyl) receptor proteins . This suggests that 2-(2,3-dihydro-1H-indol-1-yl)-2-phenylacetic acid may interact with these receptors, leading to changes in cellular signaling pathways.

Biochemical Pathways

The interaction with rcar/(pyr/pyl) receptor proteins suggests that it may influence pathways related to these receptors .

Result of Action

Similar compounds have shown strong affinity for rcar/(pyr/pyl) receptor proteins , suggesting that this compound may have similar effects.

Propiedades

IUPAC Name |

2-(2,3-dihydroindol-1-yl)-2-phenylacetic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H15NO2/c18-16(19)15(13-7-2-1-3-8-13)17-11-10-12-6-4-5-9-14(12)17/h1-9,15H,10-11H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOMPVSJWDGPNMM-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C2=CC=CC=C21)C(C3=CC=CC=C3)C(=O)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H15NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

253.29 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![3-Fluoroimidazo[1,2-a]pyridine-2-carboxylic acid](/img/structure/B2807133.png)

![2-({1-[(1-Hydroxycyclobutyl)methyl]piperidin-4-yl}methyl)-6-methyl-2,3-dihydropyridazin-3-one](/img/structure/B2807137.png)

![2-[(3-benzyl-4,7-dimethyl-2-oxo-2H-chromen-5-yl)oxy]propanoic acid](/img/structure/B2807140.png)

![3-(4-chlorophenyl)-2,5-dimethyl-1H-pyrazolo[1,5-a]pyrimidin-7-one](/img/structure/B2807142.png)